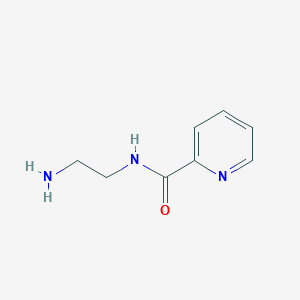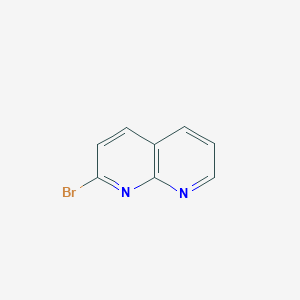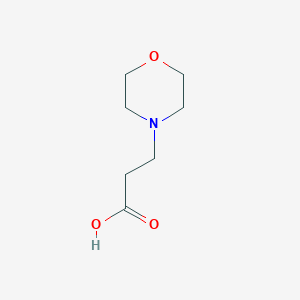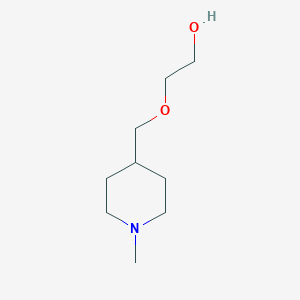
Methyl 4-chlorobenzenesulfonate
Übersicht
Beschreibung
Methyl 4-chlorobenzenesulfonate is a chemical compound .
Molecular Structure Analysis
The molecular structure analysis of Methyl 4-chlorobenzenesulfonate is not explicitly mentioned in the search results .Chemical Reactions Analysis
The chemical reactions involving Methyl 4-chlorobenzenesulfonate are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
Methyl 4-chlorobenzenesulfonate has a molecular formula of C7H7ClO3S, an average mass of 206.647 Da, and a monoisotopic mass of 205.980438 Da . It has a density of 1.4±0.1 g/cm^3, a boiling point of 298.3±23.0 °C at 760 mmHg, and a flash point of 134.2±22.6 °C . It has 3 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
1. Nanostructured Material Synthesis
Methyl 4-chlorobenzenesulfonate, specifically 4-Chlorobenzenesulfonate (4-CBS), has been utilized in synthesizing stable organo-mineral hybrid nanomaterials. It is intercalated between layers of Zn–Al layered double hydroxides (LDHs) using coprecipitation and ion exchange methods. This leads to the formation of new hybrid nanostructured materials with potential applications in various fields (Lakraimi et al., 2006).
2. Nonlinear Optics
In the realm of nonlinear optics, derivatives of methyl 4-chlorobenzenesulfonate are synthesized for second-order nonlinear applications. Salts like phenylethynylpyridinium derivatives, which include 4-substituted benzenesulfonates, demonstrate significant properties for optical applications. Their crystal structures and nonlinear optical coefficients have been extensively studied (Umezawa et al., 2005).
3. Nonlinear Optical Crystal Growth
The growth and characterization of crystals like 4-[4-(4-dimethylamino-phenyl) buta-1,3-dienyl]-1-methyl pyridinium p-chlorobenzenesulfonate dihydrate, a compound with extended π-conjugation, are crucial for nonlinear optical applications. These materials are characterized using various techniques like NMR, XRD, and UV, highlighting their potential in the field of nonlinear optics (Sundaram et al., 2018).
4. Terahertz Wave Generation
Methyl 4-chlorobenzenesulfonate derivatives are pivotal in generating terahertz (THz) waves. Studies have shown that crystals like 4′-dimethylamino-n-methyl-4-stilbazolium p-chlorobenzenesulfonate (DASC) are effective in generating THz waves, especially at higher frequencies, due to their unique properties (Brahadeeswaran et al., 2013).
5. Photo-Oxidation Applications
Compounds like copper phthalocyaninesulfonate, which include methyl 4-chlorobenzenesulfonate derivatives, have been explored as photo-sensitizers for eliminating organic pollutants. Their effectiveness under visible light irradiation is significant for environmental applications (Xu & Chen, 2003).
6. Molecular Modeling and Docking
Methyl 4-chlorobenzenesulfonate is also a subject of molecular modeling and docking studies. Computational calculations, including DFT methods and spectroscopic analysis (FT-IR/FT-Raman/UV/NMR), are conducted to understand the structure and properties of Chlorfenson (4-Chorophenyl-4-chlorobenzenesulfonate), providing insights for potential applications (Ramalingam et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4-chlorobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFKYAZZFFNYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165731 | |
| Record name | Benzenesulfonic acid, p-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chlorobenzenesulfonate | |
CAS RN |
15481-45-5 | |
| Record name | Benzenesulfonic acid, 4-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15481-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, p-chloro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015481455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, p-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



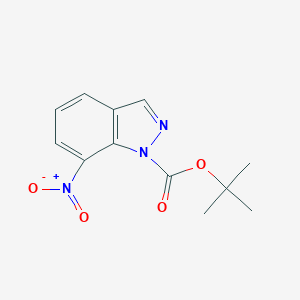
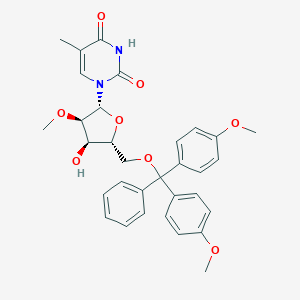






![6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B171619.png)
